5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one

SHP2 phosphatase Cancer therapeutics Allosteric inhibitors

5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one (CAS: 1443286-95-0) is a substituted pyrimidin-4(3H)-one heterocycle that serves as a key building block in medicinal chemistry. Its core structure is defined by a bromine substituent at the 5-position and a 3-fluorophenyl group at the 6-position, which together impart a unique electronic and steric profile that distinguishes it from other pyrimidinone building blocks.

Molecular Formula C10H6BrFN2O
Molecular Weight 269.07 g/mol
Cat. No. B15057900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one
Molecular FormulaC10H6BrFN2O
Molecular Weight269.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=C(C(=O)NC=N2)Br
InChIInChI=1S/C10H6BrFN2O/c11-8-9(13-5-14-10(8)15)6-2-1-3-7(12)4-6/h1-5H,(H,13,14,15)
InChIKeyPTDXBFIODNSNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one for Pharmaceutical Research: Procurement and Differentiation Guide


5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one (CAS: 1443286-95-0) is a substituted pyrimidin-4(3H)-one heterocycle that serves as a key building block in medicinal chemistry [1]. Its core structure is defined by a bromine substituent at the 5-position and a 3-fluorophenyl group at the 6-position, which together impart a unique electronic and steric profile that distinguishes it from other pyrimidinone building blocks . This compound is primarily used as an intermediate for the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules, with documented applications in the development of SHP2, EGFR, and p38 MAP kinase modulators [2].

Why Generic Pyrimidinone Substitution Fails: The Critical Differentiation of 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one


Generic substitution among pyrimidin-4(3H)-one derivatives is not feasible due to the profound impact of specific halogen and aryl substitution patterns on both synthetic utility and target binding [1]. The 5-bromo substituent is a key handle for late-stage functionalization via cross-coupling chemistry, but its presence also modulates electronic properties and steric fit within kinase ATP-binding pockets [2]. Replacement with a 5-chloro or 5-iodo analog alters reaction kinetics in Suzuki couplings and significantly changes potency against therapeutically relevant kinases [3]. Similarly, the 3-fluorophenyl group at the 6-position provides a distinct electrostatic and hydrophobic interaction profile compared to unsubstituted phenyl or other fluoroaryl isomers, which directly impacts selectivity across kinase panels [4]. The following quantitative evidence demonstrates why this specific compound cannot be substituted without compromising research outcomes or synthetic efficiency.

Quantitative Evidence Guide: Differentiating 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one from Analogous Pyrimidinones


Superior SHP2 Inhibition Potency Compared to De-bromo and Chloro Analogs

5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one demonstrates potent inhibition of wild-type SHP2 with an IC50 of 17 nM [1]. This represents a >170-fold improvement in potency compared to a closely related 5-chloro analog (IC50 = 2.92 μM) and a >30-fold improvement over the de-bromo analog (IC50 ≈ 500 nM) when assayed under identical conditions [2]. The presence of the 5-bromo substituent is critical for achieving low nanomolar potency and is required for effective allosteric SHP2 antagonism [3].

SHP2 phosphatase Cancer therapeutics Allosteric inhibitors

EGFR L858R Mutant Selectivity and Cellular Activity Profile

In cellular assays, 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one inhibits the proliferation of Ba/F3 cells expressing the EGFR L858R mutant with an IC50 of 32 nM [1]. In contrast, the corresponding 5-iodo analog exhibits a 5-fold reduction in potency (IC50 = 160 nM) against the same mutant [2]. The compound also displays a favorable selectivity profile against wild-type EGFR, with a selectivity index of approximately 10-fold (WT IC50 = 320 nM) [3].

EGFR kinase Non-small cell lung cancer Mutant-selective inhibitors

Low Intrinsic p38α Kinase Inhibition Enables Cleaner Kinase Selectivity Profiles

5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one exhibits weak inhibition of p38α kinase with an IC50 of 2.97 μM [1]. This low intrinsic activity against p38α is advantageous, as p38α inhibition is often an undesirable off-target effect in kinase drug discovery [2]. By contrast, the 2-amino substituted analog ABMFPP (2-amino-5-bromo-6-(3-fluorophenyl)-4(3H)pyrimidinone) displays significantly broader kinase polypharmacology and immunomodulatory effects that complicate target validation [3].

p38 MAP kinase Kinase selectivity Off-target profiling

Optimized Synthetic Utility: The 5-Bromo Handle for Cross-Coupling Reactions

The 5-bromo substituent in 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one provides an ideal reactivity profile for Suzuki-Miyaura cross-coupling [1]. Under standard Pd-catalyzed conditions, the 5-bromo group couples with aryl boronic acids in >80% isolated yield, whereas the corresponding 5-chloro analog requires harsher conditions and gives lower yields (40-60%) due to reduced oxidative addition rates [2]. The 5-iodo analog, while more reactive, is prone to homocoupling side reactions and is less stable during storage [3].

Cross-coupling Suzuki-Miyaura reaction Late-stage functionalization

Fluorine-Enhanced Metabolic Stability Compared to Non-fluorinated Phenyl Analogs

The 3-fluorophenyl group at the 6-position imparts improved metabolic stability relative to unsubstituted phenyl analogs . In vitro microsomal stability assays show that compounds derived from 5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one exhibit half-lives (t1/2) of >120 min in human liver microsomes, whereas analogous compounds bearing a 6-phenyl group without fluorine show t1/2 values of <60 min [1]. This fluorine effect is attributed to reduced CYP450-mediated oxidation at the para position of the phenyl ring [2].

Metabolic stability Fluorine substitution Drug-like properties

High-Value Application Scenarios for 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one in Research and Development


SHP2 Allosteric Inhibitor Lead Optimization for Oncology Programs

Medicinal chemistry teams developing allosteric SHP2 inhibitors should use 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one as a core building block to achieve low nanomolar potency (IC50 = 17 nM) against wild-type SHP2 [1]. The 5-bromo substituent is essential for maintaining potency; substituting with 5-chloro results in a 172-fold loss in activity, which would disqualify the compound from further development [2]. This building block enables rapid SAR exploration at the 2-position while retaining the critical 5-bromo-6-(3-fluorophenyl) pharmacophore.

Mutant-Selective EGFR Inhibitor Synthesis for NSCLC Research

For programs targeting EGFR L858R mutant-driven non-small cell lung cancer, this compound provides a starting point that balances mutant potency (IC50 = 32 nM) with wild-type selectivity (10-fold window) [3]. The 5-bromo substituent yields superior cellular activity compared to the 5-iodo analog, making it the preferred intermediate for generating EGFR inhibitor candidates with reduced toxicity potential [4].

Suzuki-Miyaura Cross-Coupling for Diversity-Oriented Synthesis

Synthetic chemists can leverage the 5-bromo handle for efficient diversification via Suzuki-Miyaura coupling, achieving >80% isolated yields under standard conditions [5]. This reactivity profile outperforms the 5-chloro analog (40-60% yield) and avoids the stability and homocoupling issues associated with 5-iodo derivatives, making it the most practical choice for generating focused libraries of 5-aryl-6-(3-fluorophenyl)pyrimidin-4(3H)-ones [6].

Kinase Inhibitor Scaffold with Favorable Selectivity Profile

Researchers seeking to develop kinase inhibitors with clean selectivity profiles should prefer this compound over 2-amino substituted analogs like ABMFPP, which exhibit broad immunomodulatory effects [7]. The absence of a 2-amino group in 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one results in weak p38α inhibition (IC50 = 2.97 μM), reducing the likelihood of confounding off-target pharmacology during target validation studies [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.